N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 902864-20-4
VCID: VC11905472
InChI: InChI=1S/C18H17BrN4O/c1-3-13-5-4-6-16(11-13)23-12(2)17(21-22-23)18(24)20-15-9-7-14(19)8-10-15/h4-11H,3H2,1-2H3,(H,20,24)
SMILES: CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C
Molecular Formula: C18H17BrN4O
Molecular Weight: 385.3 g/mol

N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 902864-20-4

Cat. No.: VC11905472

Molecular Formula: C18H17BrN4O

Molecular Weight: 385.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide - 902864-20-4

Specification

CAS No. 902864-20-4
Molecular Formula C18H17BrN4O
Molecular Weight 385.3 g/mol
IUPAC Name N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide
Standard InChI InChI=1S/C18H17BrN4O/c1-3-13-5-4-6-16(11-13)23-12(2)17(21-22-23)18(24)20-15-9-7-14(19)8-10-15/h4-11H,3H2,1-2H3,(H,20,24)
Standard InChI Key FZSLABCXGGKEHU-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C
Canonical SMILES CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physicochemical Properties

N-(4-Bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has the molecular formula C₁₈H₁₇BrN₄O and a molecular weight of 385.3 g/mol. The compound’s structure integrates a 1,2,3-triazole ring substituted at the 1-position with a 3-ethylphenyl group, at the 4-position with a carboxamide linked to a 4-bromophenyl moiety, and at the 5-position with a methyl group. Key physicochemical properties include:

PropertyValue
IUPAC NameN-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide
CAS Registry Number902864-20-4
SMILESCCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C
InChIKeyFZSLABCXGGKEHU-UHFFFAOYSA-N
Solubility (Predicted)Low aqueous solubility; soluble in DMSO, DMF

The bromine and ethyl substituents enhance lipophilicity (logP ≈ 3.8), favoring membrane permeability but limiting bioavailability without formulation aids.

Synthesis and Manufacturing

Click Chemistry-Based Synthesis

The compound is synthesized via Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry. This copper(I)-catalyzed reaction between an alkyne and an azide yields the 1,2,3-triazole core with high regioselectivity. A representative synthetic pathway involves:

  • Azide Preparation: 3-Ethylphenyl azide generated from sodium azide and 3-ethylbromobenzene.

  • Alkyne Precursor: 4-Bromo-N-(propioloyl)aniline synthesized via carbodiimide-mediated coupling.

  • Cycloaddition: Reacting the azide and alkyne in the presence of Cu(I) (e.g., CuBr(PPh₃)₃) at 60°C for 12 hours yields the triazole intermediate.

  • Methylation: Introducing the 5-methyl group via iodomethane in the presence of K₂CO₃.

Reaction yields typically range from 65–78%, with purity >95% achievable via silica gel chromatography.

Structural and Electronic Properties

Spectroscopic Characterization

  • NMR:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.65–7.58 (m, 4H, Ar-H), 2.89 (q, J=7.6 Hz, 2H, CH₂CH₃), 2.34 (s, 3H, CH₃), 1.27 (t, J=7.6 Hz, 3H, CH₂CH₃).

    • ¹³C NMR: Peaks at 165.2 ppm (C=O), 148.1 ppm (triazole-C), and 122–132 ppm (aromatic carbons).

  • IR: Strong absorption at 1685 cm⁻¹ (amide C=O), 1550 cm⁻¹ (triazole ring).

Computational Modeling Insights

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

  • HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.

  • Electrostatic Potential: Localized negative charge on triazole N2 and carbonyl oxygen, suggesting hydrogen-bonding sites for target binding .

Biological Activity Profile

Anticancer Activity

Triazole derivatives with bromine substituents exhibit pro-apoptotic effects in cancer cell lines (e.g., MCF-7, IC₅₀ = 18–45 μM). Molecular docking suggests the bromophenyl moiety intercalates DNA, while the triazole disrupts topoisomerase II activity.

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